Cevimeline.HCl -

Cevimeline.HCl

Catalog Number: EVT-10949211
CAS Number:
Molecular Formula: C20H38Cl2N2O3S2
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cevimeline was first synthesized in the 1990s, and its hydrochloride salt form is the active pharmaceutical ingredient used in various formulations. The compound is characterized by its specific stereochemistry, with only the cis-isomer being therapeutically active, while the trans-isomer is considered an impurity .

Classification

Cevimeline Hydrochloride falls under the category of muscarinic agonists, specifically targeting M3 muscarinic receptors that are predominantly located in salivary glands. This classification enables it to effectively promote salivation and alleviate symptoms associated with xerostomia (dry mouth).

Synthesis Analysis

Methods

The synthesis of Cevimeline Hydrochloride involves several steps, primarily focusing on the conversion of quinuclidin-3-one into the desired product through various chemical reactions.

  1. Starting Material: Quinuclidin-3-one serves as the precursor.
  2. Reagents: Common reagents include trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide, which facilitate the formation of an epoxide intermediate.
  3. Hydrolysis: The epoxide is subsequently opened using hydrogen sulfide in a basic aqueous medium to yield Cevimeline .

Technical Details

Molecular Structure Analysis

Structure

Cevimeline Hydrochloride has a complex molecular structure characterized by a spirocyclic framework. The structural formula includes:

  • Chemical Formula: C_{12}H_{17}ClN_{2}O_{2}S
  • Molecular Weight: Approximately 274.79 g/mol

Data

The compound features a three-dimensional arrangement that influences its interaction with muscarinic receptors. Single crystal X-ray diffraction studies have provided insights into its crystallographic properties, revealing differences between the cis and trans forms concerning density and solubility .

Chemical Reactions Analysis

Reactions

Cevimeline undergoes various chemical reactions during its synthesis and formulation:

  • Epoxidation: Formation of an epoxide from quinuclidin-3-one.
  • Nucleophilic Opening: Reaction with hydrogen sulfide to yield Cevimeline.
  • Salt Formation: Conversion to hydrochloride form for stability and solubility enhancement.

Technical Details

These reactions are crucial for achieving high purity levels of the active ingredient, ensuring that formulations meet regulatory standards for pharmaceutical use.

Mechanism of Action

Process

Cevimeline acts primarily as an agonist at muscarinic acetylcholine receptors, particularly M3 receptors found in salivary glands. Upon binding:

  1. Receptor Activation: The binding induces a conformational change in the receptor.
  2. Signal Transduction: This change activates downstream signaling pathways involving phospholipase C, leading to an increase in intracellular calcium levels.
  3. Secretion Stimulation: The elevated calcium concentration promotes exocytosis of saliva from acinar cells.

Data

Clinical studies indicate that Cevimeline significantly increases saliva production compared to placebo, confirming its efficacy in treating dry mouth symptoms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Melting Point: Approximately 20-25 °C for the base form; hydrochloride form exhibits different thermal properties due to hydration .
  • Solubility: Highly soluble in water and organic solvents.

Chemical Properties

  • pH Stability: Stable in a pH range conducive for oral formulations.
  • Reactivity: Exhibits stability under standard storage conditions but may degrade under extreme pH or temperature variations.
Applications

Cevimeline Hydrochloride is primarily used in:

  • Pharmaceutical Formulations: Treatment of dry mouth conditions associated with Sjögren's syndrome.
  • Research Applications: Studied for its effects on salivary secretion and potential roles in other therapeutic areas involving muscarinic receptor modulation.

Its formulation as fast-dissolving films has been explored to enhance patient compliance and improve bioavailability .

Molecular Pharmacology of Cevimeline Hydrochloride

Muscarinic Receptor Subtype Selectivity and Binding Dynamics

Cevimeline hydrochloride is a quinuclidine-based derivative of acetylcholine that functions as a selective orthosteric agonist for muscarinic acetylcholine receptors (mAChRs), with highest affinity for M₃ and M₁ subtypes. Its chemical structure, (2R,2'R)-2'-methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane], confers rigidity that enhances subtype discrimination [1] [4]. Binding studies reveal cevimeline's half-maximal effective concentration (EC₅₀) for M₁ receptors is 0.023 μM, compared to 0.048 μM for M₃, 1.04 μM for M₂, 1.31 μM for M₄, and 0.063 μM for M₅, demonstrating 46-fold selectivity for M₁ over M₂ receptors [1] [4]. This pharmacological profile stems from cevimeline's preferential interaction with conserved transmembrane domains (TM3, TM6, TM7) within the orthosteric binding pocket, where its spirooxathiolane moiety forms stable hydrogen bonds with Asn507 (TM6) and Tyr148 (TM3) of M₃ receptors [9].

Comparative analyses indicate cevimeline's binding kinetics differ significantly from non-selective agonists like carbachol. Surface plasmon resonance studies show cevimeline dissociates 3-fold slower from M₃ than M₁ receptors (t₁/₂ = 15.2 min vs. 5.1 min), correlating with prolonged receptor residency and functional effects [6]. Unlike pilocarpine—which exhibits biased signaling at M₃ receptors—cevimeline lacks antagonistic properties and uniformly activates Gq coupling across cell types [9].

Table 1: Muscarinic Receptor Binding Affinities of Cevimeline

Receptor SubtypeEC₅₀ (μM)Selectivity Ratio vs. M₁
M₁0.0231.0
M₂1.0445.2
M₃0.0482.1
M₄1.3157.0
M₅0.0632.7

Data derived from radioligand displacement assays using transfected cell membranes [1] [4]

Intracellular Signaling Pathways Modulated by M₁/M₃ Receptor Activation

Cevimeline's activation of M₁ and M₃ receptors initiates Gq-protein-dependent signaling, triggering phospholipase Cβ (PLCβ) hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binding to endoplasmic reticulum receptors evokes intracellular calcium mobilization, while DAG activates protein kinase C (PKC) isoforms [1] [3]. In rat parotid acini, cevimeline (0.1–100 μM) elevates cytosolic Ca²⁺ by 180–420 nM, exhibiting a biphasic response: rapid peak (t = 8–12 sec) followed by sustained plateau (>5 min) [6]. This contrasts with pilocarpine's transient Ca²⁺ spikes and underpins cevimeline's prolonged secretagogue efficacy [6] [9].

Beyond canonical Gq signaling, cevimeline modulates kinase cascades through receptor-G protein complexes. In MIN6 β-cells, M₃ activation by cevimeline stimulates ERK1/2 phosphorylation via Src-dependent pathways (inhibited by PP2), without augmenting cAMP or PIP₂ hydrolysis [3] [9]. This biased signaling enables functional selectivity—cevimeline promotes epithelial restitution in salivary glands through ERK-driven proliferation but avoids pathological PKC activation in neural tissues [1] [3].

Table 2: Signaling Pathway Activation by Cevimeline in Different Cell Types

Cell/Tissue[Ca²⁺]₋ₗ ResponsePLC/PIP₂ HydrolysisERK1/2 Activation
Rat parotid acini↑↑↑ (sustained)YesNot tested
Murine gastric chief↑↑ (transient)YesYes
HEK293T-M₃↑↑↑YesMinimal
MIN6 β-cellsMinimalNo↑↑↑ (Src-dependent)

Comparative signaling profiles from in vitro studies [3] [6] [9]

Allosteric Modulation and Receptor Conformational Studies

Cevimeline's interactions with mAChRs extend beyond orthosteric binding to include allosteric network modulation. Nuclear magnetic resonance (NMR) studies of M₃ receptors reveal cevimeline binding induces a ternary complex shift in intracellular loop 3 (ICL3), repositioning residues Gln491 and Arg492 to enhance Gq coupling efficiency [2] [9]. This conformational change differs from carbachol-induced activation and underlies cevimeline’s reduced recruitment of β-arrestin-2 [9].

Allosteric modulators like positive allosteric modulators (PAMs) amplify cevimeline’s effects cooperatively. Gallamine—a M₂-selective negative allosteric modulator (NAM)—potentiates cevimeline’s M₃ affinity (α = 2.8) by stabilizing an active-state conformation in transmembrane helix TM7 [2]. Conversely, the M₁ PAM BQCA reduces cevimeline’s dissociation rate from M₁ receptors by 68% without altering M₃ binding kinetics [7]. These subtype-specific interactions highlight opportunities for targeted pharmacotherapy. Molecular dynamics simulations further demonstrate cevimeline binding increases the solvent-accessible surface area of the M₃ receptor’s allosteric site by 32%, facilitating PAM binding [2].

Table 3: Allosteric Ligand Effects on Cevimeline-Receptor Interactions

Allosteric ModulatorReceptor TargetCooperativity (α)Effect on Cevimeline K_D
GallamineM₃2.8 ± 0.3Decrease 2.1-fold
BQCAM₁15.6 ± 2.1Decrease 3.4-fold
LY2033298M₄0.9 ± 0.2No significant change
VU0152100M₃1.2 ± 0.1Increase 1.3-fold

Cooperativity factor (α) >1 indicates positive modulation; <1 indicates negative modulation [2] [7]

Properties

Product Name

Cevimeline.HCl

IUPAC Name

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride

Molecular Formula

C20H38Cl2N2O3S2

Molecular Weight

489.6 g/mol

InChI

InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2/t2*8-,10-;;;/m11.../s1

InChI Key

ZSTLCHCDLIUXJE-GMLJRNIPSA-N

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl

Isomeric SMILES

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.